molecular formula C20H15N3O2 B2760237 N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide CAS No. 2034246-89-2

N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2760237
CAS No.: 2034246-89-2
M. Wt: 329.359
InChI Key: PTUMMTZCZPLHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that combines the structural features of benzofuran and bipyridine. Benzofuran is a heterocyclic compound known for its presence in various biologically active natural products, while bipyridine is a well-known ligand in coordination chemistry. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the combination of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group on the benzofuran scaffold, followed by palladium-catalyzed C–H arylation to introduce the bipyridine moiety. The final step involves transamidation to form the carboxamide linkage .

Reaction Conditions:

    Reagents: Benzofuran substrate, (hetero)aryl iodide, palladium acetate, silver acetate, sodium acetate.

    Solvent: Cyclopentyl methyl ether (CPME).

    Temperature: 110°C.

    Atmosphere: Inert (e.g., nitrogen or argon).

Industrial Production Methods

While specific industrial production methods for N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-carboxamide derivatives with altered functional groups.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methoxsalen: A benzofuran derivative used in the treatment of psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication with a benzofuran core.

    Dronedarone: A benzofuran-based antiarrhythmic drug.

    Vilazodone: An antidepressant containing a benzofuran moiety.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran and bipyridine structures. This dual functionality allows it to exhibit properties of both scaffolds, making it a versatile compound for various applications. Its ability to form metal complexes and its potential bioactivity distinguish it from other benzofuran derivatives .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-20(19-11-15-4-1-2-6-18(15)25-19)23-12-14-7-9-22-17(10-14)16-5-3-8-21-13-16/h1-11,13H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUMMTZCZPLHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.